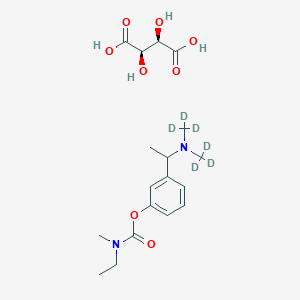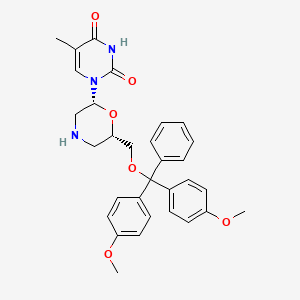
23-Oxa-OSW-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-Oxa-OSW-1 is a derivative of OSW-1, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. This compound has demonstrated potent antitumor activity by inhibiting the osterol-binding protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 23-Oxa-OSW-1 involves several steps, including the use of aldol reactions and protection-deprotection strategies. The synthetic route typically starts with the preparation of key intermediates, followed by the formation of the desired compound through a series of chemical reactions . The reaction conditions often involve the use of solvents like DMSO and catalysts to facilitate the reactions .
Industrial Production Methods: The process may include purification techniques such as flash column chromatography and thin-layer chromatography to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 23-Oxa-OSW-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and protecting groups. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are studied for their potential therapeutic applications, particularly in cancer treatment .
Scientific Research Applications
23-Oxa-OSW-1 has been extensively studied for its anticancer properties. It has shown significant activity against various cancer cell lines, making it a promising candidate for cancer therapy .
In the field of chemistry, this compound serves as a valuable compound for studying the mechanisms of steroidal saponins and their interactions with biological targets. Its unique structure and potent activity make it an important tool for researchers exploring new therapeutic agents .
Mechanism of Action
The mechanism of action of 23-Oxa-OSW-1 involves the inhibition of the osterol-binding protein, which plays a crucial role in cellular processes. By inhibiting this protein, this compound disrupts the normal functioning of cancer cells, leading to their death . Additionally, it induces apoptosis through the mitochondrial pathway, further contributing to its anticancer effects .
Comparison with Similar Compounds
23-Oxa-OSW-1 is unique compared to other steroidal saponins due to its potent inhibition of the osterol-binding protein and its strong anticancer activity . Similar compounds include OSW-1, the parent compound, and other derivatives that have been synthesized to enhance their biological activity .
List of Similar Compounds:- OSW-1
- SBF-1
- Other steroidal saponin derivatives
These compounds share similar structures and biological activities but differ in their specific targets and mechanisms of action .
Properties
Molecular Formula |
C54H82O16 |
|---|---|
Molecular Weight |
987.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-17-[(2S)-1-dodecoxy-1-oxopropan-2-yl]-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C54H82O16/c1-7-8-9-10-11-12-13-14-15-16-27-64-48(60)32(2)54(62)43(29-40-38-22-19-35-28-36(56)23-25-52(35,4)39(38)24-26-53(40,54)5)68-51-47(67-33(3)55)45(42(58)31-66-51)70-50-46(44(59)41(57)30-65-50)69-49(61)34-17-20-37(63-6)21-18-34/h17-21,32,36,38-47,50-51,56-59,62H,7-16,22-31H2,1-6H3/t32-,36+,38-,39+,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53+,54-/m1/s1 |
InChI Key |
WGOKCDWFKWEZQT-YHHMDCOVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@@H](C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
